

Biological role of decanal as a plant metabolite

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An In-depth Technical Guide on the Biological Role of **Decanal** as a Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

Decanal (C10H20O), a saturated fatty aldehyde, is a volatile organic compound (VOC) produced by numerous plant species. As a plant metabolite, it plays significant roles in various biological processes, acting as a key signaling molecule in defense, plant-insect interactions, and potentially allelopathy. This technical guide provides a comprehensive overview of the known biological functions of **decanal** in plants, summarizes available quantitative data, details key experimental protocols for its study, and illustrates relevant signaling pathways and workflows using Graphviz diagrams. The information presented is intended to serve as a foundational resource for researchers investigating plant secondary metabolism and professionals exploring natural compounds for applications in agriculture and drug development.

Introduction

Decanal, also known as capraldehyde or aldehyde C-10, is a ten-carbon chain aldehyde that is a component of many natural fragrances, particularly those of citrus fruits.[1] It is a colorless to light yellow liquid with a characteristic fatty, citrus-like odor.[2] As a volatile compound, it is released by plants into the environment, where it mediates interactions with other organisms.

Physicochemical Properties of Decanal



Property	Value	Reference
Molecular Formula	C10H20O	[2]
Molar Mass	156.26 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Odor	Fatty, floral-orange	[2]
Boiling Point	208-209 °C	
Water Solubility	Very low	[1]
LogP	3.8	[2]

Occurrence in the Plant Kingdom

Decanal is widely distributed throughout the plant kingdom. It is a significant component of the essential oils of many species, contributing to their characteristic aroma and biological activity. Notable plant sources include:

- Citrus fruits: (e.g., oranges, limes)[1]
- Coriander (Coriandrum sativum)[1][3]
- Tea Plant (Camellia sinensis)[2][4]
- Orchids (Dendrobium spp.)[5]
- Dragon Fruit (Hylocereus undatus)[6]
- Buckwheat (Fagopyrum esculentum)

Biological Roles of Decanal in Plants

Decanal is a secondary metabolite that, while not essential for primary growth, performs crucial ecological functions.[7][8] Its roles are primarily mediated by its volatility and chemical reactivity.



Direct Defense Against Pathogens

One of the most well-documented roles of **decanal** is its function as a direct-defense antifungal agent.[2][4] Plants can increase their emission of **decanal** in response to pathogenic attack.

In the tea cultivar "Qiancha No. 1," infection with the fungal pathogen Colletotrichum fructicola induces a significant increase in **decanal** emission.[4] In vitro assays have demonstrated that **decanal** exhibits the strongest antifungal activity among several volatiles induced by the infection.[4] The mechanism of this antifungal action involves the disruption of the fungal cell wall and membrane.[4] Transcriptome analysis of C. fructicola treated with **decanal** revealed the upregulation of genes related to cell wall degradation and membrane damage, suggesting these are key targets of **decanal**'s activity.[4] Furthermore, studies on the fungus Aspergillus flavus have shown that **decanal** treatment inhibits radial colony growth in a dose-dependent manner.[9]

Role in Plant-Insect Interactions

As a volatile organic compound (VOC), **decanal** is integral to the complex chemical language that mediates plant-insect interactions.[10][11] These interactions can be both beneficial and detrimental to the plant.

- Attraction of Herbivores: In some cases, decanal can act as a signal that attracts
 herbivorous insects. For example, volatiles from potato plants infected with potato leafroll
 virus, which include decanal, have been shown to attract the virus's aphid vector, Myzus
 persicae.[5] This suggests that pathogens may manipulate the plant's volatile profile to
 facilitate the spread of disease.
- Tritrophic Interactions: Plants, when damaged by herbivores, often release a blend of VOCs
 that can act as a distress call to attract natural predators or parasitoids of the attacking
 herbivores.[10] While not yet specifically demonstrated for decanal in isolation, as an
 aliphatic aldehyde, it is part of the "green leaf volatile" family often involved in these tritrophic
 interactions.

Potential Role in Allelopathy

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment.[12][13]



Allelochemicals can inhibit seed germination and suppress the growth of neighboring, competing plants.[14][15]

Given that **decanal** is released from plant tissues and has demonstrated potent biological activity (e.g., antifungal effects), it is plausible that it functions as an allelochemical. The release of **decanal** into the soil via root exudates or decomposition of leaf litter could create a chemical barrier, inhibiting the germination and establishment of competing plant species. However, direct experimental evidence demonstrating the specific allelopathic effects of **decanal** is an area requiring further research.

Role in Abiotic Stress Response

The production and emission of essential oils and their constituent VOCs, including **decanal**, can be modulated by abiotic stresses such as drought and salinity.[6] Changes in the chemical composition of these essential oils under stress conditions suggest that compounds like **decanal** may be part of the plant's broader strategy to adapt to adverse environmental conditions.[6]

Biosynthesis of Decanal

Decanal is a fatty aldehyde, and its biosynthesis in plants originates from the fatty acid metabolism pathway. The process begins with the ten-carbon fatty acid, decanoic acid (capric acid). The pathway is generally understood to involve two main steps:

- Activation: Decanoic acid is first activated, typically by conversion to its coenzyme A thioester, decanoyl-CoA.
- Reduction: The activated fatty acid is then reduced to the corresponding aldehyde, decanal.
 This step is catalyzed by an acyl-CoA reductase enzyme.[16]

This biosynthetic pathway is compartmentalized within the plant cell, with acyl-CoA reductases often located in endomembranes, while subsequent modifications can occur elsewhere.[16] The regulation of this pathway can be influenced by developmental cues and environmental stresses, including the presence of plant growth regulators like auxins.[6]

Quantitative Data Summary



Quantitative data on the biological activity and concentration of **decanal** are crucial for understanding its ecological significance. The following tables summarize the available data.

Table 1: Antifungal Activity of **Decanal**

Target Fungus	Observed Effect	EC₅₀ (µg/mL)	Reference
Colletotrichum fructicola	Strongest antifungal activity among 4 induced volatiles; disrupts cell wall and membrane.	Data not available in cited literature.	[4]
Aspergillus flavus	Dosage-dependent inhibition of radial colony growth.	Data not available in cited literature.	[9]

Note: While the antifungal effects are well-documented, specific median effective concentration (EC₅₀) values against key plant pathogens are not widely available in the reviewed literature and represent a key area for future research.

Table 2: Reported Occurrences and Relative Abundance of Decanal in Plants

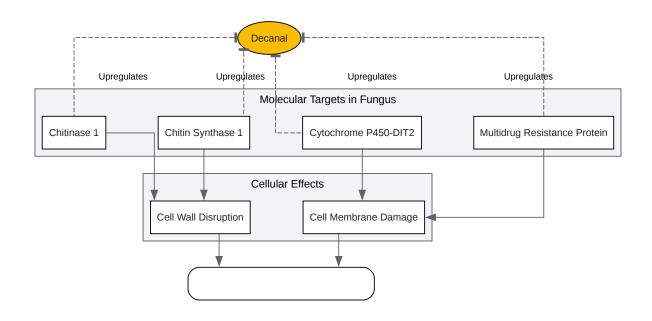


Plant Species	Tissue/Context	Reported Concentration / Abundance	Reference
Camellia sinensis (Tea)	Leaves (post-C. fructicola infection)	Relative content increased by more than 2%.	[4]
Coriandrum sativum (Cilantro)	Fresh weight	Second most abundant aliphatic aldehyde after trans- 2-dodecenal.	[3]
Lavandula stricta	Essential Oil	Component of essential oil, composition changes under stress.	[6]
Hylocereus undatus (Dragon Fruit)	Stems	Identified as a volatile component.	[6]

Signaling Pathways and Mechanisms of Action Antifungal Mechanism of Action

The primary antifungal mechanism of **decanal** against pathogens like C. fructicola involves the direct disruption of cellular integrity.[4] Transcriptomic data suggests that **decanal** upregulates genes that compromise the fungal cell wall and membrane, leading to cell death.[4]





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Caption: Proposed antifungal mechanism of **decanal** against Colletotrichum fructicola.

Key Experimental Protocols

The study of **decanal** as a plant metabolite requires specialized techniques for the extraction, identification, and quantification of volatile compounds, as well as bioassays to determine function.

Protocol: Extraction and Quantification of Decanal from Plant Tissues

This protocol outlines a general method for analyzing **decanal** emissions from plant leaves using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatographymass spectrometry (GC-MS).

• Sample Preparation: Excise fresh plant tissue (e.g., leaves) of a known weight (e.g., 1.0 g) and place it into a sealed headspace vial (e.g., 20 mL). If studying induced volatiles, the



tissue may be subjected to mechanical damage or pathogen exposure prior to sealing.

- Headspace Volatile Collection (HS-SPME):
 - Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a set period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
 - Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
 - Immediately desorb the SPME fiber in the heated injection port of the GC-MS system.
 - Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation. A typical temperature program starts at 40°C, holds for 2 minutes, then ramps at 10°C/min to 250°C.
 - The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-450.
- Identification and Quantification:
 - Identify decanal by comparing its mass spectrum and retention time to that of an authentic standard.
 - Quantify **decanal** by creating a calibration curve with known concentrations of the standard or by using an internal standard.



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Caption: General experimental workflow for the analysis of **decanal** from plant tissue.



Protocol: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of **decanal** against a fungal pathogen.[5][17]

- Inoculum Preparation: Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest spores/conidia and suspend them in sterile saline. Adjust the suspension to a final concentration of approximately 1-5 x 10³ CFU/mL in a liquid growth medium (e.g., RPMI 1640).
- Compound Preparation: Prepare a stock solution of decanal in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the liquid growth medium in a 96-well microtiter plate. The final concentrations should span a biologically relevant range.
- Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the **decanal** dilutions. Include a positive control (fungus with no **decanal**) and a negative control (medium only).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
- MIC Determination: The MIC is defined as the lowest concentration of decanal that causes complete visual inhibition of fungal growth. This can be confirmed by measuring absorbance with a plate reader.

Conclusion and Future Perspectives

Decanal is a multifaceted plant metabolite with significant, well-established roles in direct chemical defense against fungal pathogens and complex roles in mediating interactions with insects. Its biosynthesis from fatty acid pathways and its regulation by biotic and abiotic stress highlight its integration into the plant's overall metabolic and ecological strategy.

Despite this knowledge, significant research gaps remain. The potential allelopathic activity of **decanal** is a promising but underexplored area. Furthermore, there is a need for more comprehensive quantitative data, including the determination of EC₅₀ values against a wider range of plant pathogens and absolute quantification of **decanal** in various plant species under



different environmental conditions. Elucidating the specific receptors and downstream signaling cascades that perceive **decanal** in both plants and interacting organisms will provide a more complete picture of its biological function. Continued research into this potent aldehyde will undoubtedly uncover further ecological roles and may lead to novel applications in sustainable agriculture, such as the development of natural fungicides or pest management strategies.

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